3-羟基丙酸乙酯

描述

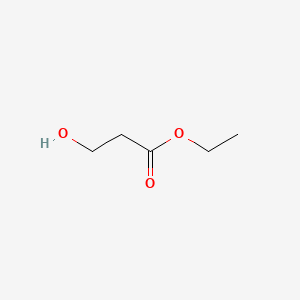

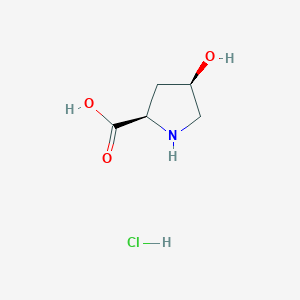

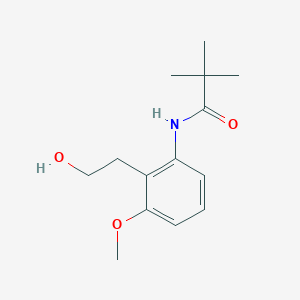

Ethyl 3-hydroxypropanoate, also known as 3-hydroxypropanoic acid ethyl ester, is an organic compound with the chemical formula C5H10O3 . It is a colorless liquid with a fruity, sweet odor and is a component of several essential oils.

Synthesis Analysis

Ethyl 3-hydroxypropanoate derivatives have been synthesized using enzymes like Candida antarctica lipases A and B. This enantioselective acylation is significant for preparative scale kinetic resolution in pharmaceutical and fine chemical industries.Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxypropanoate is C5H10O3 . The molecular weight is 118.13 . The InChI code is 1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3 .Chemical Reactions Analysis

Ethyl 3-hydroxypropanoate’s enzymatic hydrolysis using ultrasound has been studied for efficiency. Ultrasound application in enzymatic hydrolysis with enzymes like PCL, PLE, and CRL shows a decrease in reaction time without significantly affecting yield or enantiomeric excess of products, compared to magnet stirring methods.Physical and Chemical Properties Analysis

Ethyl 3-hydroxypropanoate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 187.5±0.0 °C at 760 mmHg . The vapour pressure is 0.2±0.7 mmHg at 25°C . The enthalpy of vaporization is 49.3±6.0 kJ/mol . The flash point is 79.1±12.6 °C . The index of refraction is 1.423 . The molar refractivity is 28.5±0.3 cm3 . The polar surface area is 47 Å2 . The polarizability is 11.3±0.5 10-24 cm3 . The surface tension is 35.0±3.0 dyne/cm . The molar volume is 112.1±3.0 cm3 .科学研究应用

酶促水解和超声应用

已经研究了超声波对 3-羟基丙酸乙酯酶促水解的效率。与磁力搅拌方法相比,在酶促水解中使用超声波(例如 PCL、PLE 和 CRL 等酶)可以减少反应时间,同时不会显着影响产物的收率或对映体过量。这揭示了超声波增强有机合成中酶促反应的潜力 (Ribeiro、Passaroto 和 Brenelli,2001)。

在超临界介质中的溶解度

与 3-羟基丙酸乙酯密切相关的乳酸乙酯正在成为一种生态友好型溶剂。它在 CO2 中的溶解度和与 CO2 的相行为对其在超临界萃取工艺和抗溶剂沉淀工艺中的应用至关重要,突出了其在绿色化学和工业应用中的作用 (Bermejo 等,2013)。

酶催化合成

已经使用南极假丝酵母脂肪酶 A 和 B 等酶合成了 3-羟基丙酸乙酯衍生物。这种对映选择性酰化对于制药和精细化工行业中的制备规模动力学拆分非常重要 (Brem 等,2011)。

化学合成中的催化

研究表明 3-羟基丙酸乙酯在催化系统中发挥作用,例如一氧化碳与环氧乙烷的加氢酯化。这证明了其在工业中创造增值化学品的效用,提供了对工艺优化和效率的见解 (Hai-jun,2012)。

可再生丙烯腈生产

3-羟基丙酸乙酯是利用糖类生产可再生丙烯腈的关键组分。以二氧化钛为催化剂,这一过程对于可持续生产丙烯腈(各种聚合物和树脂的重要前体)至关重要,展示了绿色化学和工业应用的进步 (Karp 等,2017)。

大气降解研究

对 3-乙氧基-1-丙醇(产生 3-羟基丙酸乙酯)等相关化合物的大气降解的研究有助于理解它们的环境影响。这包括识别反应产物和估计全球变暖潜能等参数,这些参数与环境评估和政策制定相关 (Aranda 等,2021)。

安全和危害

作用机制

Target of Action

Ethyl 3-hydroxypropanoate is primarily used as an oxidant in organic synthesis . It targets alcohols, amines, and thiols , acting as a powerful agent for their oxidation .

Mode of Action

The compound interacts with its targets (alcohols, amines, and thiols) through oxidation reactions. The mechanism of this reaction is most likely due to the formation of an enamine intermediate from the alkene and malonate .

Biochemical Pathways

Ethyl 3-hydroxypropanoate affects the oxidation pathways of alcohols, amines, and thiols. The compound’s interaction with these targets leads to the formation of an enamine intermediate, which then undergoes further reactions . Additionally, the compound has been associated with the biosynthesis of poly(3HP), a biodegradable plastic alternative .

Result of Action

The primary result of Ethyl 3-hydroxypropanoate’s action is the oxidation of alcohols, amines, and thiols. This can lead to various downstream effects depending on the specific targets and the context of the reaction . In the context of poly(3HP) biosynthesis, the compound contributes to the production of a biodegradable plastic alternative .

生化分析

Biochemical Properties

Ethyl 3-hydroxypropanoate plays a significant role in biochemical reactions, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. It interacts with several enzymes and proteins during these reactions. One of the key enzymes involved is propionyl-CoA carboxylase, which catalyzes the carboxylation of propionyl-CoA to form malonyl-CoA. This enzyme is biotin-dependent and functions in the mitochondrial matrix . Additionally, ethyl 3-hydroxypropanoate is involved in the 3-hydroxypropionate cycle, a carbon fixation pathway utilized by certain microorganisms .

Cellular Effects

Ethyl 3-hydroxypropanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microorganisms, it is utilized in the 3-hydroxypropionate cycle, which results in the formation of intermediates such as acetyl-CoA and glyoxylate . These intermediates play crucial roles in cellular metabolism, contributing to the synthesis of essential biomolecules and energy production.

Molecular Mechanism

At the molecular level, ethyl 3-hydroxypropanoate exerts its effects through binding interactions with specific enzymes and proteins. For instance, it interacts with propionyl-CoA carboxylase and acetyl-CoA carboxylase, both of which are biotin-dependent enzymes involved in the carboxylation of propionyl-CoA and acetyl-CoA, respectively . These interactions facilitate the conversion of ethyl 3-hydroxypropanoate into key metabolic intermediates, such as malonyl-CoA and acetyl-CoA, which are essential for various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-hydroxypropanoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form 3-hydroxypropanoic acid and ethanol . Long-term studies have shown that ethyl 3-hydroxypropanoate can have sustained effects on cellular function, particularly in in vitro studies involving microbial cultures . Its stability and degradation rates may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of ethyl 3-hydroxypropanoate in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, ethyl 3-hydroxypropanoate can cause adverse effects, including toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes harmful at higher concentrations .

Metabolic Pathways

Ethyl 3-hydroxypropanoate is involved in several metabolic pathways, including the 3-hydroxypropionate cycle and the synthesis of polyhydroxyalkanoates . In the 3-hydroxypropionate cycle, the compound is converted into intermediates such as malonyl-CoA and acetyl-CoA through the action of enzymes like propionyl-CoA carboxylase and acetyl-CoA carboxylase . These intermediates are then utilized in various biochemical reactions, contributing to the synthesis of essential biomolecules and energy production .

Transport and Distribution

Within cells and tissues, ethyl 3-hydroxypropanoate is transported and distributed through specific transporters and binding proteins. The compound’s transport and distribution are influenced by its physicochemical properties, such as its solubility and partition coefficient . Ethyl 3-hydroxypropanoate is relatively soluble in water, which facilitates its transport within aqueous environments in the cell . Additionally, it can interact with specific binding proteins that aid in its localization and accumulation within certain cellular compartments .

Subcellular Localization

The subcellular localization of ethyl 3-hydroxypropanoate is determined by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the mitochondrial matrix, where it interacts with enzymes involved in the 3-hydroxypropionate cycle . Targeting signals and post-translational modifications, such as biotinylation, play crucial roles in directing ethyl 3-hydroxypropanoate to specific compartments within the cell . These interactions ensure that the compound is available for biochemical reactions in the appropriate subcellular locations.

属性

IUPAC Name |

ethyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDLORMZNPQILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512007 | |

| Record name | Ethyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-72-3 | |

| Record name | Ethyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is ethyl 3-hydroxypropanoate being investigated as a starting material for acrylonitrile production?

A1: Currently, acrylonitrile, a vital component in various plastics and fibers, is primarily derived from propylene, a fossil fuel product [, ]. This process has several drawbacks, including the generation of toxic hydrogen cyanide as a byproduct. Ethyl 3-hydroxypropanoate presents a promising alternative as it can be derived from renewable sources like sugars [, ].

Q2: What are the advantages of using a titanium dioxide catalyst in this process?

A2: The research highlights the use of titanium dioxide as a cost-effective solid acid catalyst in converting ethyl 3-hydroxypropanoate to acrylonitrile [, ]. This method provides high acrylonitrile molar yields (over 90%) and avoids the hazardous production of cyanide associated with traditional propylene-based methods []. Additionally, the reaction is endothermic, reducing the risk of runaway reactions and contributing to a safer overall process [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)